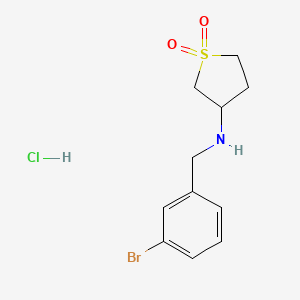
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride is a heterocyclic organic compound with the molecular formula C11H15BrClNO2S. This compound is known for its unique structure, which includes a bromobenzyl group and a tetrahydrothiophenyl group with a dioxo substitution. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride typically involves the reaction of 3-bromobenzylamine with tetrahydrothiophene-3-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride include:
- (3-Chlorobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
- (3-Fluorobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
- (3-Methylbenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride .
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
915402-19-6 |
|---|---|
Fórmula molecular |
C11H15BrClNO2S |
Peso molecular |
340.66 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-10-3-1-2-9(6-10)7-13-11-4-5-16(14,15)8-11;/h1-3,6,11,13H,4-5,7-8H2;1H |
Clave InChI |
BRQMNHGRFAXZOP-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


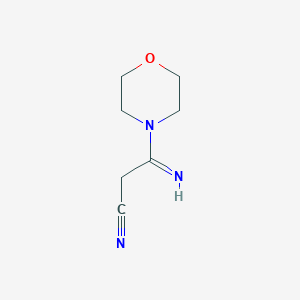
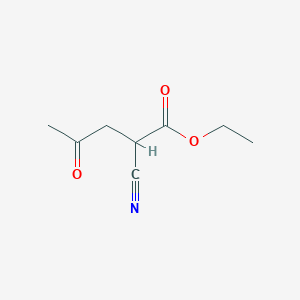
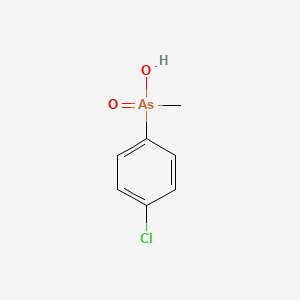
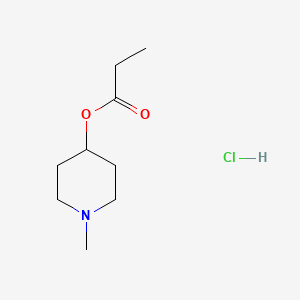
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
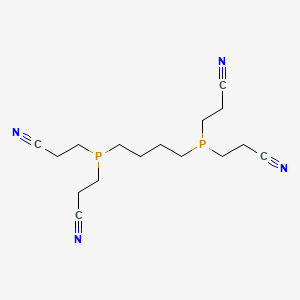
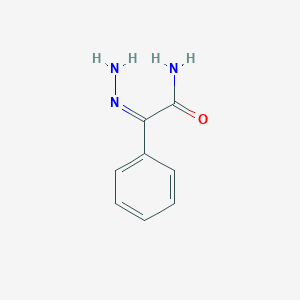
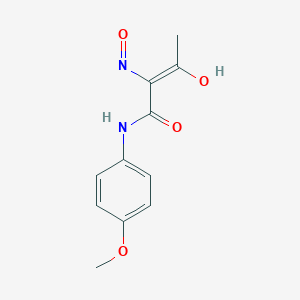
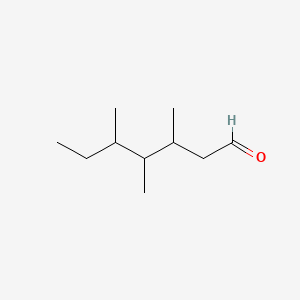
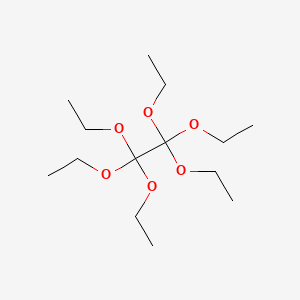
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
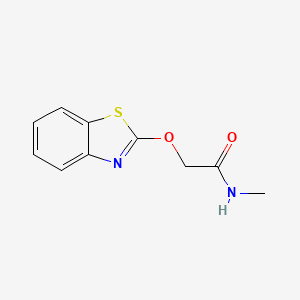

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
